8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through various synthetic routes. One common method involves the formation of the pyrimido[1,2-a][1,3,5]triazine ring system from 2-aminopyrimidines or 2-amino-1,3,5-triazines . The reaction typically involves the use of aldehydes and other electrophiles to form the desired heterocyclic structure . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it has been explored for its anticancer, antibacterial, and antifungal activities . It has also been investigated as a ligand for 5-HT receptors and as a potential therapeutic agent for various diseases . Additionally, its derivatives have shown promise as agricultural herbicides and fungicides .
Mechanism of Action
The mechanism of action of 8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include other pyrimido[1,2-a][1,3,5]triazine derivatives such as 4-substituted 2-morpholino-8-trifluoromethyl-3,4-dihydro-pyrimido[1,2-a][1,3,5]triazin-6-ones These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications
Properties
Molecular Formula |
C16H18N6O2 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
8-methyl-2-morpholin-4-yl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C16H18N6O2/c1-11-9-13(23)22-14(12-3-2-4-17-10-12)19-15(20-16(22)18-11)21-5-7-24-8-6-21/h2-4,9-10,14H,5-8H2,1H3,(H,18,19,20) |
InChI Key |
SZBFSWQSSHQCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CN=CC=C4 |
Origin of Product |
United States |
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